![molecular formula C8H9BrN2O B1291038 7-Brom-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin CAS No. 910037-14-8](/img/structure/B1291038.png)

7-Brom-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin

Übersicht

Beschreibung

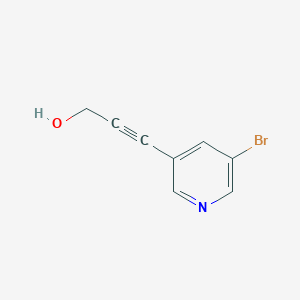

“7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is intended for research use only .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O/c1-11-2-3-12-7-4-6(9)5-10-8(7)11/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the web search results.Wissenschaftliche Forschungsanwendungen

Krebshemmende Mittel

Eine der wichtigsten Anwendungen von 7-Brom-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin liegt im Bereich der Krebsforschung . Es wurde zur Synthese neuartiger Krebshemmer eingesetzt. Beispielsweise wurde es bei der Entwicklung von 7-Brom-2H-benzo[b][1,4]oxazin-3(4H)-on-verknüpften Isoxazol-Hybriden eingesetzt, die eine bemerkenswerte Antikrebsaktivität gegen verschiedene menschliche Krebszelllinien gezeigt haben, darunter HeLa, MCF-7, A549 und PC3 .

Inhibitor der Proliferation in Lungenkrebszellen

In einer anderen Studie zeigten Verbindungen, die this compound enthielten, signifikante inhibitorische Wirkungen auf die Proliferation von A549- und NCI-H460-Lungenkrebszellen . Die IC50-Werte dieser Verbindungen lagen nahe an oder sogar unter dem des Positivkontrollmedikaments Gefitinib , was auf ihr Potenzial als effektive Krebshemmer hindeutet.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation . Precautionary statements include P261;P271;P280, advising avoidance of breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other small molecules, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine’s action are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .

Biochemische Analyse

Biochemical Properties

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research .

Dosage Effects in Animal Models

The effects of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine may result in toxic or adverse effects, such as cellular stress, apoptosis, and tissue damage .

Transport and Distribution

The transport and distribution of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can localize to various cellular compartments, where it exerts its effects on enzyme activity, gene expression, and cellular metabolism. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Eigenschaften

IUPAC Name |

7-bromo-4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-2-3-12-7-4-6(9)5-10-8(7)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGNYZHIKPSZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640354 | |

| Record name | 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910037-14-8 | |

| Record name | 7-Bromo-3,4-dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)